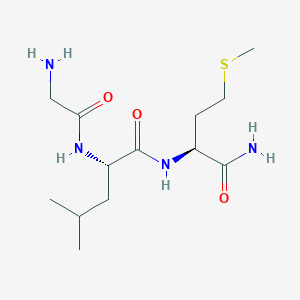

Gly-leu-met-NH2

Übersicht

Beschreibung

Glycine-leucine-methioninamide (Gly-leu-met-NH2) is a tripeptide composed of glycine, leucine, and methioninamide joined in sequence by peptide linkages. It is a C-terminal fragment of substance P, a member of the tachykinin family of peptides . Tachykinins are small bio-active peptides that play significant roles in various physiological functions, including inflammatory processes, hematopoiesis, wound healing, and cell survival .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Glycine-leucine-methioninamide typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process involves the following steps:

Attachment of the first amino acid: Glycine is attached to the resin.

Deprotection and coupling: The amino group of glycine is deprotected, and leucine is coupled using a coupling reagent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).

Repetition: The process is repeated for methioninamide.

Cleavage: The completed peptide is cleaved from the resin using a cleavage reagent like trifluoroacetic acid (TFA).

Industrial Production Methods

Industrial production of Glycine-leucine-methioninamide may involve large-scale SPPS or liquid-phase peptide synthesis (LPPS). These methods are optimized for high yield and purity, often incorporating automated synthesizers and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Analyse Chemischer Reaktionen

Types of Reactions

Glycine-leucine-methioninamide can undergo various chemical reactions, including:

Oxidation: Methionine residues can be oxidized to methionine sulfoxide or methionine sulfone.

Reduction: Disulfide bonds, if present, can be reduced to free thiols.

Substitution: Amino acid residues can be substituted with other amino acids or chemical groups.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide (H2O2) or performic acid can be used for oxidation reactions.

Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are common reducing agents.

Substitution: Amino acid derivatives or chemical groups can be introduced using appropriate coupling reagents.

Major Products Formed

Oxidation: Methionine sulfoxide and methionine sulfone.

Reduction: Free thiols from disulfide bonds.

Substitution: Modified peptides with altered amino acid sequences or chemical groups.

Wissenschaftliche Forschungsanwendungen

Biological Significance

Gly-Leu-Met-NH2 is known for its role in cellular signaling and interaction with specific receptors. Its structure allows it to function as a bioactive peptide, influencing various physiological processes.

Therapeutic Applications

2.1 Wound Healing

Research indicates that this compound can enhance corneal epithelial migration, crucial for wound healing. A study demonstrated that when combined with insulin-like growth factor 1 (IGF-1), it significantly improved cell attachment to fibronectin matrices and facilitated wound closure in vivo. The effective concentration for this application was noted to be around 1 mM for this compound .

2.2 Inducing Ovulation in Aquaculture

In aquaculture, peptides with a C-terminal Gly-NH2 have shown efficacy in inducing ovulation in female African catfish. The application of synthetic analogs of Luteinizing Hormone-Releasing Hormone (GnRH) that include this compound has been reported to successfully stimulate ovulation, showcasing its potential in fisheries management and breeding programs .

Mechanistic Insights

3.1 Interaction with Receptors

The conformational properties of this compound are critical for its binding affinity to neurokinin receptors. Studies have shown that the C-terminal structure of this peptide is essential for high-affinity interactions with these receptors, influencing various signaling pathways involved in pain perception and inflammation .

3.2 Effects on Calcium Channels

This compound has been implicated in the modulation of ryanodine receptors, which play a pivotal role in calcium signaling within muscle cells. This suggests potential applications in enhancing muscle contraction and recovery processes .

Data Summary

The following table summarizes key findings related to the applications of this compound:

Case Studies

Case Study 1: Corneal Epithelial Migration

- Objective: To evaluate the synergistic effect of this compound and IGF-1 on corneal wound healing.

- Method: In vitro assays followed by in vivo tests on animal models.

- Results: Significant enhancement in cell migration and attachment observed when both agents were used together.

Case Study 2: Induction of Ovulation

- Objective: To assess the effectiveness of GnRH analogs containing this compound.

- Method: Application of synthetic peptides in controlled breeding environments.

- Results: Successful induction of ovulation noted, leading to improved breeding outcomes.

Wirkmechanismus

Glycine-leucine-methioninamide exerts its effects primarily through interactions with G protein-coupled receptors, such as the neurokinin-1 receptor (NK1R). Upon binding to NK1R, it triggers a cascade of intracellular signaling pathways that modulate various physiological responses, including inflammation, cell proliferation, and wound healing . The activation of these pathways involves the phosphorylation of proteins and the regulation of gene expression.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Phe-Gly-Leu-Met-NH2: A tetrapeptide with similar biological activities.

Val-Gly-Leu-Met-NH2: Another tachykinin fragment with comparable functions.

Tyr-Gly-Leu-Met-NH2: A peptide with similar structural features and biological roles.

Uniqueness

Glycine-leucine-methioninamide is unique due to its specific sequence and the presence of methioninamide, which imparts distinct chemical and biological properties. Its role as a C-terminal fragment of substance P highlights its significance in various physiological and pathological processes .

Biologische Aktivität

Gly-Leu-Met-NH2, a peptide with significant biological activity, is a derivative of tachykinins, a family of neuropeptides involved in various physiological processes. This article explores the biological activities, structure-activity relationships, and potential therapeutic applications of this compound, drawing from diverse research findings.

1. Structure and Composition

This compound is characterized by its sequence of amino acids, which includes glycine (Gly), leucine (Leu), and methionine (Met) at the C-terminus. This structure is critical for its biological functions, particularly in receptor binding and activation.

2.1 Receptor Interactions

Research indicates that this compound exhibits potent activity at neurokinin receptors, particularly the NK3 receptor. In studies comparing various peptides, this compound demonstrated significant agonist activity:

| Peptide | IC50 (nM) | EC50 (pM) |

|---|---|---|

| This compound | 6.1 | 30 |

| Senktide | 13 | 12 |

| PG-KII | 0.43 | 9.1 |

These findings suggest that modifications to the peptide structure can enhance its receptor binding affinity and biological potency .

2.2 Physiological Effects

In vivo studies have shown that this compound influences various physiological responses, including smooth muscle contraction and gastric acid secretion regulation. For instance, in guinea pig ileum assays, this compound exhibited stronger contractile activity compared to other tachykinins like substance P and neurokinin A .

3.1 Tachykinin Family Comparison

A comparative study on the biological activities of different tachykinins revealed that this compound is more potent than kassinin and neurokinin A in stimulating smooth muscle contractions. It was found that the presence of specific amino acids at the C-terminus significantly influenced the peptide's efficacy .

3.2 Synergistic Effects with Growth Factors

This compound has been shown to act synergistically with insulin-like growth factor 1 (IGF-1) in promoting cell migration and attachment in vitro. This interaction highlights its potential role in tissue repair and regeneration .

4. Research Findings

Recent studies have focused on the stability and degradation profiles of this compound derivatives. For example, modifications to the peptide's structure have been shown to enhance resistance against enzymatic degradation, thereby improving its therapeutic potential .

5. Conclusion

The biological activity of this compound is characterized by its potent interaction with neurokinin receptors and its significant physiological effects on smooth muscle contraction and gastric functions. Ongoing research into structural modifications may lead to enhanced stability and efficacy, making this peptide a promising candidate for therapeutic applications in gastrointestinal disorders and tissue engineering.

Eigenschaften

IUPAC Name |

(2S)-2-[(2-aminoacetyl)amino]-N-[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]-4-methylpentanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H26N4O3S/c1-8(2)6-10(16-11(18)7-14)13(20)17-9(12(15)19)4-5-21-3/h8-10H,4-7,14H2,1-3H3,(H2,15,19)(H,16,18)(H,17,20)/t9-,10-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLXSTJVYBMNHEP-UWVGGRQHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(CCSC)C(=O)N)NC(=O)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)N[C@@H](CCSC)C(=O)N)NC(=O)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H26N4O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60427355 | |

| Record name | Glycyl-L-leucyl-L-methioninamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60427355 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

318.44 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4652-64-6 | |

| Record name | Glycyl-L-leucyl-L-methioninamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60427355 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.